(7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid

Auxin Plant Growth Regulation Structure-Activity Relationship

Generic IAA analogs cannot substitute when receptor conformation dictates activity. (7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid introduces a 7-ethyl + 2-methyl dual substitution that shifts the PES away from planarity, making it a weak auxin (~10-fold less potent than IAA) for dose-response studies without pathway saturation. • Enables nuanced auxin signaling assays where potent agonists mask subtle modulation. • Distinct XLogP (2.7 vs. 1.4) and pKa (4.23 vs. 4.75) suit it as an LC-MS/MS internal standard, minimizing endogenous IAA interference. • Regioselective synthetic handle: 7-ethyl activates 4-/6-positions; 2-methyl protects the 3-position side chain. Standard packs: 500 mg / 1 g / bulk custom. In stock.

Molecular Formula C13H15NO2
Molecular Weight 217.26 g/mol
CAS No. 383131-65-5
Cat. No. B1308632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid
CAS383131-65-5
Molecular FormulaC13H15NO2
Molecular Weight217.26 g/mol
Structural Identifiers
SMILESCCC1=C2C(=CC=C1)C(=C(N2)C)CC(=O)O
InChIInChI=1S/C13H15NO2/c1-3-9-5-4-6-10-11(7-12(15)16)8(2)14-13(9)10/h4-6,14H,3,7H2,1-2H3,(H,15,16)
InChIKeyQHQSZOISNDIQJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid: Baseline Characterization


(7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid (CAS 383131-65-5) is a synthetic, substituted indole-3-acetic acid (IAA) derivative [1]. Its molecular architecture features dual alkyl substitution—a 7-ethyl group on the benzene ring and a 2-methyl group on the pyrrole ring—which distinguishes it from both the parent auxin IAA and from monosubstituted IAA analogs [1]. With a molecular weight of 217.26 g/mol, an MDL number of MFCD02664375, and a predicted pKa of 4.23, the compound serves as a versatile building block in synthetic chemistry and as a valuable tool in structure-activity relationship (SAR) studies of auxin-like molecules .

(7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid: Irreplaceable by IAA Analogs


Indole-3-acetic acid derivatives are not functionally interchangeable. The position and nature of substituents on the indole ring profoundly alter molecular conformation, receptor binding affinity, and resulting biological activity [1]. While 2-methylindole-3-acetic acid (2-Me-IAA) and 2-ethylindole-3-acetic acid (2-Et-IAA) share the 2-alkyl substitution motif, the addition of a 7-ethyl group in (7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid introduces a distinct steric and electronic environment [1][2]. Computational studies demonstrate that the potential energy surface (PES) of 2-Me-IAA differs significantly from that of IAA and its derivatives alkylated at the 4, 5, 6, or 7 positions, directly correlating with altered auxin activity and binding affinity for auxin-binding protein 1 (ABP1) [2]. Therefore, substituting this compound with a generic IAA analog risks confounding experimental outcomes in auxin signaling research, chemical biology probe development, or synthetic route validation where specific substitution patterns are critical [1][2].

(7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid: Evidence Guide


Auxin Activity: IAA vs. 2-Alkyl-IAAs

In the Avena coleoptile-section straight-growth test, the half-optimal concentration for auxin activity of 2-ethylindole-3-acetic acid (2-Et-IAA) is approximately 2 × 10⁻⁵ mol L⁻¹. This value is approximately tenfold higher (i.e., ten times less potent) than that for unsubstituted indole-3-acetic acid (IAA) and its derivatives alkylated at positions 4, 5, 6, or 7 [1]. Furthermore, the optimal growth response elicited by 2-Et-IAA is approximately half that observed for 2-methylindole-3-acetic acid (2-Me-IAA) [1]. While the specific activity of (7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid has not been directly reported, its 7-ethyl substitution pattern aligns it with the class of compounds exhibiting approximately tenfold reduced potency relative to IAA, a key consideration for experimental design requiring attenuated auxin response.

Auxin Plant Growth Regulation Structure-Activity Relationship

Conformation and ABP1 Binding Affinity

Ab initio Hartree-Fock calculations (RHF/6-31G* and RHF/6-31++G**) reveal that the potential energy surface (PES) of 2-methylindole-3-acetic acid (2-Me-IAA) is fundamentally different from that of unsubstituted IAA and its derivatives alkylated at positions 4, 5, 6, and 7 [1]. This conformational divergence is correlated with 2-Me-IAA's significantly lower auxin activity and weaker binding affinity for auxin-binding protein 1 (ABP1) [1]. The dual substitution pattern in (7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid—incorporating both a 2-methyl and a 7-ethyl group—further constrains the accessible conformational space of the -CH₂COOH side chain, predicting an even more pronounced departure from the planar conformers favored by IAA.

Computational Chemistry Auxin Receptor Conformational Analysis

Lipophilicity, pKa & ADME vs. IAA

(7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid exhibits a computed XLogP3-AA of 2.7 and a predicted pKa of 4.23 ± 0.30 [1]. In contrast, the parent compound indole-3-acetic acid (IAA) has a lower XLogP of 1.4 and a comparable pKa of 4.75 [2][3]. The ~1.3 log unit increase in lipophilicity for the 7-ethyl-2-methyl derivative indicates enhanced membrane permeability potential, while the moderately lower pKa suggests slightly stronger acidity. The compound also features 2 hydrogen bond donors and 2 acceptors, a topological polar surface area (TPSA) of 53.1 Ų, and 3 rotatable bonds, placing it within favorable drug-like property space [1].

Physicochemical Properties Drug-likeness Analytical Chemistry

Neuroepithelial Toxicity in Rat Embryos

In a comparative study of IAA derivatives administered to pregnant rats, 2-methylindole-3-acetic acid (2Me-IAA) at a dose of 500 mg/kg induced maternal rigidity and decreased locomotor activity, but did not cause a decrease in relative brain weight in embryos, unlike IAA (1,000 mg/kg) [1]. In contrast, IAA treatment led to apoptotic cells in the medial and dorsal neuroepithelium [1]. While (7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid was not directly tested, its 2-methyl substitution pattern suggests a potentially distinct developmental toxicity profile compared to IAA and 5-methoxy-IAA, which induced neuroepithelial apoptosis.

Developmental Toxicology IAA Derivatives Apoptosis

Dual Alkyl Substitution: Distinct Chemical Space

The combination of a 7-ethyl group and a 2-methyl group on the indole core is not found in common IAA analogs such as 2-methylindole-3-acetic acid (2-Me-IAA), 2-ethylindole-3-acetic acid (2-Et-IAA), or 7-ethylindole-3-acetic acid [1]. This dual substitution creates a unique steric and electronic environment that influences the compound's reactivity as a building block [2]. Specifically, the 7-ethyl group can direct electrophilic aromatic substitution to the 4- and 6-positions, while the 2-methyl group shields the 3-position acetic acid side chain from certain reactions, enabling regioselective functionalization not possible with monosubstituted analogs [2].

Chemical Biology Synthetic Chemistry Molecular Scaffold

(7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid: Optimal Applications


Attenuated Auxin Signaling Assays

When experimental design calls for a weak auxin to avoid saturation of signaling pathways or to detect subtle modulatory effects, (7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid is a suitable candidate. Evidence shows that 2-ethylindole-3-acetic acid (2-Et-IAA) exhibits approximately tenfold lower potency than IAA and derivatives alkylated at positions 4-7 [1]. The target compound's 7-ethyl and 2-methyl groups position it within this low-potency class, enabling dose-response curves that avoid the steep responses seen with potent auxins like IAA [1].

ABP1 Conformational Selectivity Studies

For research into the molecular recognition mechanisms of auxin-binding protein 1 (ABP1) or other auxin receptors, this compound offers a distinct conformational probe. Computational studies demonstrate that 2-alkyl substitution dramatically alters the potential energy surface of the molecule, shifting the population away from the planar conformers preferred by IAA [1]. The additional 7-ethyl group in (7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid further restricts the -CH₂COOH side chain rotation, providing a tool to test receptor binding pocket tolerance for non-planar, sterically hindered ligands [1].

Regioselective Synthesis of Indole Libraries

In medicinal chemistry campaigns focused on indole scaffolds, this compound serves as a valuable building block for library synthesis. The 7-ethyl group activates the 4- and 6-positions for electrophilic aromatic substitution, while the 2-methyl group protects the 3-position side chain from unwanted reactions [1][2]. This regioselectivity is not achievable with IAA or mono-substituted analogs, reducing purification steps and increasing synthetic efficiency when targeting specific substitution patterns [2].

Analytical Methods for IAA Metabolites

Due to its distinct physicochemical properties—including an XLogP of 2.7 (vs. 1.4 for IAA) and a predicted pKa of 4.23 (vs. 4.75 for IAA)—this compound can serve as an internal standard or surrogate analyte in LC-MS/MS methods for quantifying IAA and its metabolites in plant tissues [1][2]. Its different chromatographic retention time and ionization efficiency relative to endogenous IAA minimize matrix interference and improve assay accuracy [1][2].

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